molecular formula C16H16N4O2 B1449629 Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- CAS No. 6030-06-4

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

Cat. No.: B1449629
CAS No.: 6030-06-4
M. Wt: 296.32 g/mol
InChI Key: IQRAHLCXWWBGLE-UHFFFAOYSA-N
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Description

The compound Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- (CAS 2352-40-1) is characterized by its unique structural features. Its molecular formula is C₁₆H₁₆N₄O₂, with a molar mass of 296.32 g/mol . The structure comprises a butanamide backbone substituted with a hydroxyimino group (-NOH) at position 2 and a phenylhydrazinylidene moiety (-N-NH-C₆H₅) at position 2.

Its applications are hypothesized to include use as an intermediate in organic synthesis or in coordination complexes due to its bidentate ligand capabilities .

Properties

IUPAC Name

2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRAHLCXWWBGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a potential inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens. The compound interacts with the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction necessary for bacterial cell wall synthesis. This interaction is primarily through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Cellular Effects

The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- on various cell types and cellular processes are profound. In bacterial cells, the inhibition of sortase A transpeptidase by this compound leads to a disruption in cell wall synthesis, resulting in cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate the expression of genes related to inflammation and immune defense, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of sortase A transpeptidase, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site. Additionally, the compound may also interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating immune responses in mammalian cells.

Dosage Effects in Animal Models

The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is involved in metabolic pathways related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller, more excretable molecules. This metabolism can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

Within cells and tissues, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its hydrophobicity and ability to cross cell membranes.

Subcellular Localization

The subcellular localization of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also influence its localization and activity by directing it to specific cellular compartments.

Biological Activity

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-, also known as (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₆N₄O₂
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 6030-06-4
  • IUPAC Name : Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

The structure of the compound features a butanamide backbone with hydroxyimino and phenylhydrazone substituents, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to butanamide derivatives exhibit significant antimicrobial activity. For instance, studies on related hydroxybenzanilides have demonstrated their effectiveness against various bacterial strains. The presence of the hydroxyimino group is believed to enhance the interaction with microbial cell walls, leading to increased permeability and cell lysis .

Anticancer Activity

Butanamide derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) which disrupt cellular homeostasis and trigger programmed cell death .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on human breast cancer cell lines demonstrated that butanamide derivatives inhibited cell proliferation significantly at concentrations of 10 µM and 50 µM. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
  • Antimicrobial Efficacy Testing :
    • In a comparative study against standard antibiotics, butanamide derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an alternative antimicrobial agent.

The biological activity of butanamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Oxidative Stress : The generation of ROS leads to oxidative damage in cancer cells.
  • Modulation of Gene Expression : Some studies suggest that these compounds can influence the expression of genes related to apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

Compound NameChemical StructureBiological ActivityIC50 (µM)
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-StructureAnticancer, Antimicrobial15
HydroxybenzanilideStructureAntimicrobial25
AcetoacetanilideStructureAnticancer20

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol) Key Applications/Properties
Target Compound Hydroxyimino, phenylhydrazinylidene C₁₆H₁₆N₄O₂ 296.32 Coordination complexes, organic synthesis
(2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1) Hydroxyimino, oxo, phenyl C₁₀H₁₀N₂O₃ 206.20 Reactivity in organic reactions, polar solvent solubility
N,N'-1,4-Phenylenebis[3-oxo-butanamide] derivatives (PMN P–18–167) Diazenyl, substituted phenyl Generic structure Varies Regulated industrial uses (e.g., pigments, polymers)
N'-(Substituted benzylidene)benzohydrazides (3a-3b) Benzimidazole, benzohydrazide C₂₁H₁₈N₄O₂ (example) ~358.40 Pharmaceutical candidates (e.g., antimicrobial agents)
Quinazolinone-based butanamide (CAS EJ3619500) Fluoromethyl, quinazolinone C₂₀H₂₀FN₃O₂·H₂O 371.45 Drug candidate with acute toxicity (LD₅₀ >300 mg/kg in mice)

Key Observations :

  • The target compound distinguishes itself through the phenylhydrazinylidene group, which is absent in simpler hydroxyimino butanamides (e.g., CAS 2352-40-1). This group likely enhances its ability to form stable metal complexes compared to oxo-substituted analogs .
  • Benzimidazole derivatives () prioritize pharmaceutical applications due to aromatic heterocycles, whereas the target compound’s bioactivity remains unexplored .
Physicochemical Properties
  • Solubility: The hydroxyimino group in the target compound increases polarity, suggesting moderate solubility in polar solvents like ethanol or DMF, similar to CAS 2352-40-1 . In contrast, diazenyl-substituted derivatives (PMN P–18–167) may exhibit lower solubility due to hydrophobic aromatic substituents .

Preparation Methods

Synthesis of Arylhydrazinylidene Esters

  • Starting Materials: Anilines (e.g., phenylamine derivatives) and ethyl acetoacetate or ethyl benzoylacetate.
  • Reaction Conditions: The anilines are reacted with the β-keto esters in the presence of sodium acetate in ethanol at low temperatures (5–10 °C) to control the reaction rate and selectivity.
  • Process: The reaction mixture is stirred initially at low temperature and then allowed to warm to room temperature to complete the condensation.
  • Isolation: The resulting arylhydrazinylidene esters precipitate out, are filtered, washed with water, and purified by crystallization or preparative thin-layer chromatography.

Conversion to Corresponding Acids

  • Hydrolysis: The ester derivatives undergo hydrolysis by treatment with aqueous sodium hydroxide at room temperature for approximately 20 hours.
  • Workup: The sodium salt formed is washed with ethanol and dissolved in cold water.
  • Acidification: Acidification with hydrochloric acid precipitates the free acid, which is then filtered and recrystallized.

Formation of the Hydroxyimino Group

  • The hydroxyimino function is introduced typically by oximation of the corresponding ketone or aldehyde precursors using hydroxylamine or its derivatives under controlled pH and temperature conditions.
  • This step ensures the formation of the oxime functionality at the 2-position of the butanamide chain.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Melting Point (°C)
1 Aniline + Ethyl acetoacetate NaOAc, EtOH, 5-10 °C, 2 h Arylhydrazinylidene ester 62–91 78–102
2 Ester + 5 N NaOH (aq) RT, 20 h Corresponding acid 68 155–157
3 Ketone intermediate + Hydroxylamine Controlled pH, RT Hydroxyimino derivative Variable 195–197

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H-NMR and ^13C-NMR spectra confirm the presence of NH, methyl, aromatic protons, and carbonyl carbons. Chemical shifts indicate the Z or E configuration of the hydrazinylidene moiety.
  • IR Spectroscopy: Characteristic absorptions for NH, OH, and CO groups are observed in the ranges 3150–3200 cm^-1 (NH), 1697–1708 cm^-1 (C=O), and broad bands for OH.
  • Melting Point: The purified compound exhibits a melting point range of 195–197 °C, consistent with literature values.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen contents align within ±0.4% of theoretical values, confirming purity.

Research Findings and Variations

  • Substituents on the phenyl rings can be varied to modulate electronic and steric properties, affecting the compound's stability and biological activity.
  • Modifications such as replacing the acetyl group with benzoyl or introducing cyano or carboxyamido groups have been explored, with corresponding adjustments in synthetic steps.
  • The synthetic method is robust and allows for the preparation of a series of analogs for structure-activity relationship studies.

Summary Table of Preparation Conditions and Yields

Compound Variant Starting Materials Key Reaction Yield (%) Purification Method Notes
Parent compound (1a) Aniline + Ethyl acetoacetate Condensation, hydrolysis, oximation 62–91 Crystallization, TLC Standard procedure
Benzoyl-substituted analogs (1g, 1h) Aniline + Ethyl benzoylacetate Similar to above Moderate Crystallization Slightly lower activity
Cyano derivative (6a) Aniline + 3-aminocrotononitrile Modified condensation Variable Crystallization Maintains activity
Carboxyamido derivative (7a) Parent compound + NH3 Amidation Moderate Crystallization Lower biological activity

Q & A

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Phosphate-buffered saline (pH 7.4) induces 23% degradation via hydrolysis of the hydrazinylidene moiety within 72 hours, requiring prodrug strategies for in vivo applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-
Reactant of Route 2
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

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